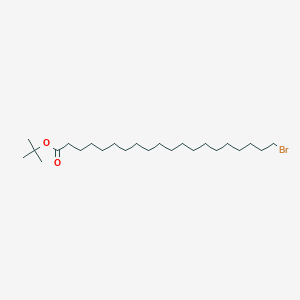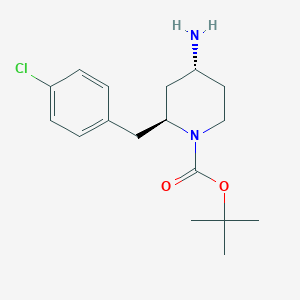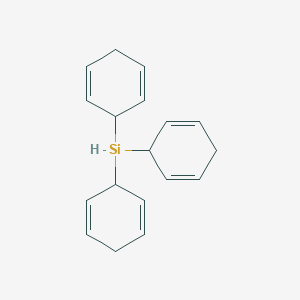
tris(cyclohexa-2,5-dien-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tris(cyclohexa-2,5-dien-1-yl)silane is a chemical compound with the molecular formula C18H22Si. It is known for its stability and ease of handling, making it a valuable surrogate for monosilane (SiH4) in various chemical reactions . This compound is characterized by its unique structure, which includes three cyclohexa-2,5-dien-1-yl groups attached to a silicon atom .
Preparation Methods
The synthesis of tri(2,5-cyclohexadienyl)silane typically involves the reaction of an alkene with a silicon-based reagent in the presence of a catalyst. One common method involves charging a Schlenk tube with an alkene and a silicon-based reagent, followed by the addition of a catalyst such as B(C6F5)3 . The reaction proceeds smoothly under controlled conditions, resulting in the formation of tri(2,5-cyclohexadienyl)silane. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
tris(cyclohexa-2,5-dien-1-yl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution. In the presence of catalytic amounts of B(C6F5)3, the compound can transfer an allylic hydride from the cyclohexa-2,5-dienyl groups to form an Si-H bond-substituted silane, releasing benzene as a byproduct . This reaction is particularly useful in organic synthesis, where the generated monosilane can be directly applied to the transfer hydrosilylation of alkenes . Common reagents used in these reactions include alkenes, silicon-based reagents, and catalysts such as B(C6F5)3 .
Scientific Research Applications
tris(cyclohexa-2,5-dien-1-yl)silane has a wide range of applications in scientific research. In chemistry, it is used as a stable and easy-to-handle surrogate for monosilane, facilitating various synthetic processes . In biology and medicine, the compound’s unique properties make it a valuable tool for studying silicon-based reactions and their potential applications in drug development. In industry, tri(2,5-cyclohexadienyl)silane is used in the production of multisubstituted silanes, which have applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of tri(2,5-cyclohexadienyl)silane involves the transfer of an allylic hydride from the cyclohexa-2,5-dienyl groups to form an Si-H bond-substituted silane. This process is catalyzed by B(C6F5)3, which facilitates the replacement of the cyclohexa-2,5-dienyl moieties with Si-H bonds. The resulting monosilane can then participate in further chemical reactions, such as hydrosilylation, where it adds across double bonds in alkenes to form organosilanes.
Comparison with Similar Compounds
tris(cyclohexa-2,5-dien-1-yl)silane is unique in its stability and ease of handling compared to other silicon-based compounds. Similar compounds include monosilane (SiH4), which is highly pyrophoric and toxic, making it difficult to handle. Other related compounds include various multisubstituted silanes, which may have different substituents attached to the silicon atom. This compound stands out due to its ability to generate monosilane in situ, providing a safer and more convenient alternative for synthetic applications.
Properties
IUPAC Name |
tri(cyclohexa-2,5-dien-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCCDJHNKLUMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C=C1)[SiH](C2C=CCC=C2)C3C=CCC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
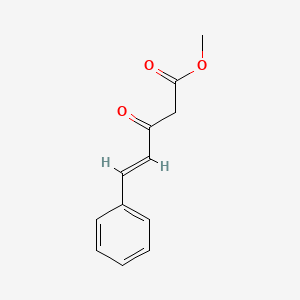
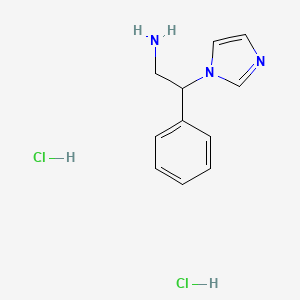
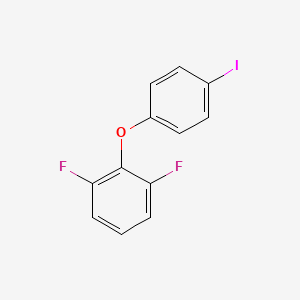
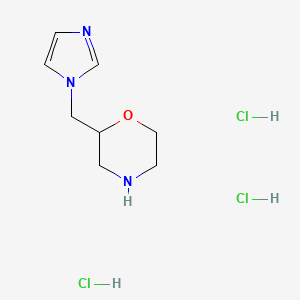
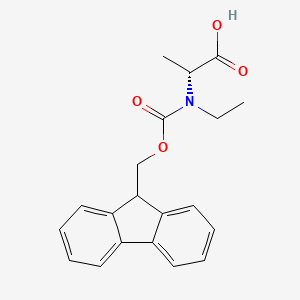
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8095912.png)
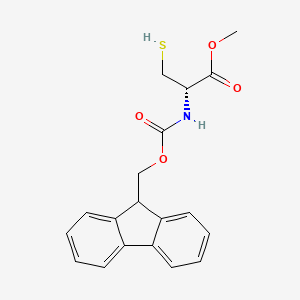
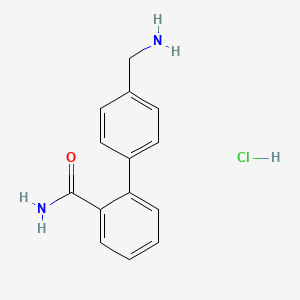
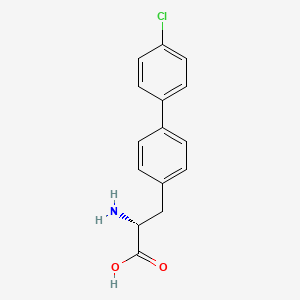
![Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl](/img/structure/B8095938.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B8095942.png)
![tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate](/img/structure/B8095948.png)
